N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Quinazolinone SAR

This ortho-methoxy anilide quinazolinone acetamide is a structurally distinct probe for SAR expansion beyond para-substituted and halogenated analogs []. Its calculated LogP of ~3.7 makes it a matched pair with the methylene-bridged analog (CAS 932320-96-2) for ADME profiling []. Use in V1b receptor assays (cf. US 7,820,649) or broad-panel kinase screening. Ensure controlled experimental workflows by selecting this specific substitution pattern; generic substitution without comparative biological data introduces significant risk [].

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 932529-99-2
Cat. No. B2700340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
CAS932529-99-2
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O3/c1-29-20-14-8-6-12-18(20)24-21(27)15-26-19-13-7-5-11-17(19)22(25-23(26)28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27)
InChIKeyUEXKATPWZWKYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 932529-99-2): A Structurally Distinct Quinazolinone Acetamide for Procurement Evaluation


N-(2-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 932529-99-2) is a synthetic small molecule belonging to the quinazolinone acetamide class, characterized by a 2-oxo-4-phenyl-1,2-dihydroquinazoline core N-linked via an acetamide bridge to an ortho-methoxyphenyl anilide moiety (molecular formula C₂₃H₁₉N₃O₃, molecular weight 385.42 g/mol) [1]. The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, associated with anticancer, anti-inflammatory, and kinase-inhibitory activities [2]. Among the family of 2-oxo-4-phenylquinazolin-1-yl acetamides, this derivative is distinguishable by its specific ortho-substitution pattern on the anilide ring, which may confer distinct pharmacological and physicochemical properties relevant to scientific procurement decisions [1].

Procurement Risk Alert: Why N-(2-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide Cannot Be Interchanged with Close Analogs


Within the 2-oxo-4-phenylquinazolin-1-yl acetamide series, even minor modifications to the anilide substituent can substantially alter biological activity profiles, as demonstrated by the variability in cytotoxicity among compounds 5a–5n in the Hakim et al. panel, where only two derivatives (5f and 5g) exhibited excellent potency against SiHA and MCF-7 cell lines [1]. The ortho-methoxy substitution in the target compound is expected to influence molecular conformation, hydrogen-bonding capacity, and target engagement in ways that cannot be replicated by the corresponding para-methoxy (CAS 932457-41-5), meta-chloro (CAS 932320-70-2), 2,5-dimethylphenyl (CAS 932457-11-9), or methylene-bridged (CAS 932320-96-2) analogs [2]. Generic substitution without confirmatory comparative biological data therefore carries a high risk of introducing uncontrolled variables into experimental workflows. The quantitative evidence below provides procurement-relevant differentiation dimensions to support informed selection.

Quantitative Differentiation Evidence: N-(2-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide vs. Closest Analogs


Ortho-Methoxy Anilide Substitution Confers Distinct Steric and Electronic Profile Relative to Para-Methoxy Analog

The target compound bears an ortho-methoxy substituent on the anilide phenyl ring, whereas the closest commercially available comparator, N-(4-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 932457-41-5), features a para-methoxybenzyl moiety [1]. Ortho-substitution introduces steric hindrance and alters the dihedral angle of the anilide bond, which can affect molecular recognition at biological targets. No direct head-to-head biological comparison has been published for these two compounds; however, the ortho-methoxy pattern is known in quinazolinone medicinal chemistry to influence binding selectivity profiles [2]. This structural distinction is verifiable by ¹H NMR (expected aromatic proton splitting patterns differing from para-substituted analogs) and HPLC retention time differences.

Medicinal Chemistry Structure-Activity Relationship Quinazolinone SAR

Predicted Physicochemical Properties Differentiate Target Compound from Methylene-Bridged Analog

The target compound (direct acetamide-anilide linkage) is predicted to exhibit a calculated LogP of approximately 3.7 and a molecular weight of 385.42 g/mol [1]. In contrast, the methylene-bridged analog N-(2-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 932320-96-2) contains an additional methylene unit, increasing its molecular weight to 399.44 g/mol and its calculated LogP to an estimated range of 4.0–4.3 [2]. The lower lipophilicity of the target compound suggests potentially superior aqueous solubility and a different in vitro ADME profile, although direct experimental solubility comparisons have not been published. The one fewer rotatable bond in the target compound (direct linkage) also implies a marginally more rigid scaffold, which may influence binding entropy.

Physicochemical Properties ADME Prediction Drug-likeness

Anticancer Cytotoxicity Profile: Target Compound Shows Sub-10 µM IC₅₀ Against Breast Cancer Lines, Contextualized by In-Class Variability

Vendor-reported in vitro anticancer evaluation data indicate that N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide exhibits selective cytotoxicity toward breast cancer cell lines with IC₅₀ values below 10 µM . For context, in the Hakim et al. 2022 study of structurally related quinazolinone acetamides (compounds 5a–5n), only two derivatives (5f and 5g) achieved excellent cytotoxicity against MCF-7 (breast) and SiHA (cervical) cell lines, while most other compounds in the series displayed only decent activity relative to doxorubicin [1]. This demonstrates that within this chemotype, single-digit micromolar IC₅₀ potency is not a given and depends critically on the specific substitution pattern. Note: The vendor-reported data for the target compound lack independent peer-reviewed publication of full dose-response curves, replicate numbers, and direct comparator data; this evidence should be weighed accordingly.

Anticancer Activity Cytotoxicity Quinazolinone Acetamide

Kinase Inhibition Potential Inferred from Quinazolinone Privileged Scaffold and Vendor Annotations

The quinazolinone core is a well-established kinase inhibitor pharmacophore, exemplified by approved drugs such as gefitinib and erlotinib (4-anilinoquinazoline EGFR inhibitors). Vendor annotations suggest that N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is being investigated for kinase inhibitory activity relevant to anticancer therapy [1]. No specific kinase IC₅₀ data have been published for the target compound. However, the 2-oxo-4-phenylquinazolin-1-yl acetamide scaffold has been explored in patent literature (e.g., Organon N.V., US Patent 7,820,649) for modulation of the HPA axis via vasopressin V1b receptor antagonism, indicating that substitution at the acetamide position can direct target selectivity [2]. The ortho-methoxyphenyl group in the target compound may confer a distinct kinase selectivity fingerprint relative to analogs bearing halogenated or dimethyl-substituted anilide moieties.

Kinase Inhibition Quinazolinone Target Engagement

Optimal Research Application Scenarios for N-(2-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of Quinazolinone Acetamide Anticancer Agents

The target compound's ortho-methoxy anilide substitution provides a structurally differentiated probe for SAR expansion beyond the para-substituted and halogenated analogs reported in the Hakim et al. 2022 panel [1]. Its reported sub-10 µM cytotoxicity against breast cancer lines makes it a suitable starting point for systematic variation of the anilide ring to map potency determinants. Procurement for SAR campaigns is justified by the compound's distinct substitution pattern relative to available in-class comparators (e.g., CAS 932457-41-5, 932320-70-2) .

Kinase Selectivity Profiling of Ortho-Substituted Quinazolinone Scaffolds

Given the quinazolinone core's established role in kinase inhibition [1], the target compound can serve as a representative ortho-substituted analog for broad-panel kinase profiling. Comparative screening against para-substituted and unsubstituted phenyl analogs can elucidate the contribution of the ortho-methoxy group to kinase selectivity fingerprints. This application leverages the compound's predicted favorable physicochemical profile (calculated LogP ~3.7, MW 385.42 g/mol) for biochemical assay compatibility .

Vasopressin V1b Receptor Antagonism Screening in HPA Axis Research

The quinazolinone acetamide scaffold is claimed in patent literature (US 7,820,649) for modulation of the HPA axis via vasopressin V1b receptor antagonism [1]. The target compound's specific ortho-methoxyphenyl acetamide substitution may confer affinity at the V1b receptor distinct from the isopropylacetamide and tert-butylacetamide derivatives exemplified in the Organon patent. Researchers investigating stress-related disorders may procure this compound for V1b binding displacement assays and functional cAMP assays to explore structure-activity relationships around the acetamide moiety.

Physicochemical and ADME Comparative Studies Within Quinazolinone Acetamide Series

The target compound (direct acetamide-anilide linkage; LogP ~3.7) and its methylene-bridged analog (CAS 932320-96-2; predicted LogP ~4.0–4.3) [1] constitute a matched molecular pair for assessing the impact of a single methylene spacer on solubility, permeability, metabolic stability, and plasma protein binding. Procurement of both compounds enables head-to-head ADME profiling, generating data that can inform lead optimization strategies for the quinazolinone acetamide series. The target compound's lower predicted lipophilicity may translate to superior in vitro ADME parameters [1].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.